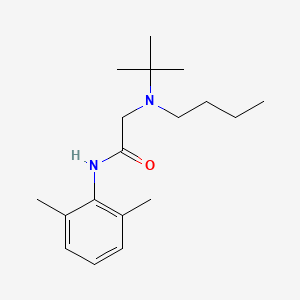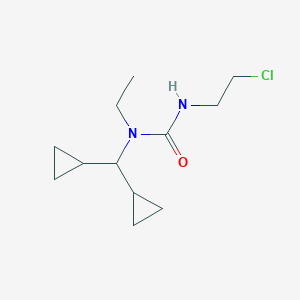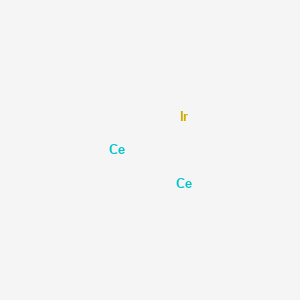
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes both butyl and tert-butyl groups attached to a glycinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide typically involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)~2~). This reaction is carried out under solvent-free conditions at room temperature, resulting in high yields . Another method involves the condensation of carboxylic acids with tert-butyl amines, using condensing agents such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of N2-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide may involve large-scale synthesis using the aforementioned methods, with optimizations for cost-effectiveness and efficiency. The use of recyclable catalysts and environmentally friendly conditions is often prioritized to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N2-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-tert-Butyl-3,5-dimethylbenzene
- 2,4-Dimethyl-6-tert-butylphenol
- N-(tert-Butoxycarbonyl)-1,2-diaminoethane
Uniqueness
N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide is unique due to its specific combination of butyl and tert-butyl groups attached to a glycinamide backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
55077-39-9 |
|---|---|
Fórmula molecular |
C18H30N2O |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-[butyl(tert-butyl)amino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H30N2O/c1-7-8-12-20(18(4,5)6)13-16(21)19-17-14(2)10-9-11-15(17)3/h9-11H,7-8,12-13H2,1-6H3,(H,19,21) |
Clave InChI |
PKMUZLXJZUZPPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC(=O)NC1=C(C=CC=C1C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)



![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)

![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)

